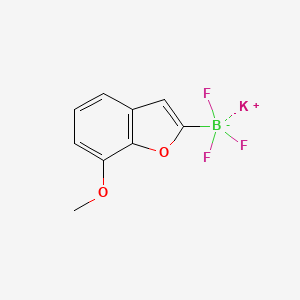
Potassium trifluoro(7-methoxybenzofuran-2-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide is a chemical compound that belongs to the class of organotrifluoroborates These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis
Vorbereitungsmethoden
The synthesis of potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide typically involves the reaction of 7-methoxy-1-benzofuran-2-boronic acid with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent, to yield the desired organotrifluoroborate salt. The reaction can be represented as follows:
7-methoxy-1-benzofuran-2-boronic acid+KHF2→potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide
Analyse Chemischer Reaktionen
Potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide is primarily used in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. This reaction involves the transmetalation of the organotrifluoroborate with a palladium catalyst, followed by reductive elimination to form the desired product. The general reaction scheme is as follows:
Ar-X+R-BF3KPd catalystAr-R+KBF3
Common reagents used in these reactions include aryl halides (Ar-X), palladium catalysts, and bases such as potassium carbonate. The major products formed are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Industry: The compound is used in the synthesis of advanced materials and fine chemicals, contributing to the development of new technologies and products.
Wirkmechanismus
The mechanism of action of potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide in Suzuki–Miyaura coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium center, forming a palladium-aryl complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide can be compared with other organotrifluoroborates, such as potassium 4-methoxyphenyltrifluoroborate and potassium 2-methoxyphenyltrifluoroborate . These compounds share similar reactivity in Suzuki–Miyaura coupling reactions but differ in their substituents and resulting chemical properties. The presence of the benzofuran moiety in potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide provides unique electronic and steric effects, making it a valuable reagent in specific synthetic applications.
Conclusion
Potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide is a versatile and valuable compound in the field of organic synthesis. Its unique chemical structure and reactivity make it an important reagent for forming carbon-carbon bonds, with applications in chemistry, biology, medicine, and industry. Ongoing research continues to explore its potential and expand its applications in various scientific fields.
Eigenschaften
Molekularformel |
C9H7BF3KO2 |
|---|---|
Molekulargewicht |
254.06 g/mol |
IUPAC-Name |
potassium;trifluoro-(7-methoxy-1-benzofuran-2-yl)boranuide |
InChI |
InChI=1S/C9H7BF3O2.K/c1-14-7-4-2-3-6-5-8(10(11,12)13)15-9(6)7;/h2-5H,1H3;/q-1;+1 |
InChI-Schlüssel |
LFXHWLDQJBMUNW-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC2=C(O1)C(=CC=C2)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


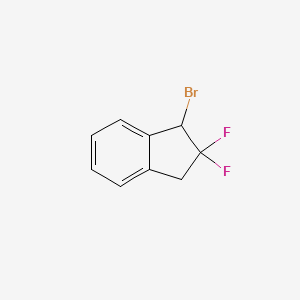
![8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol](/img/structure/B13464529.png)
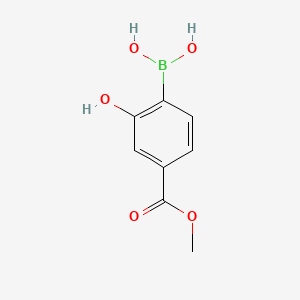
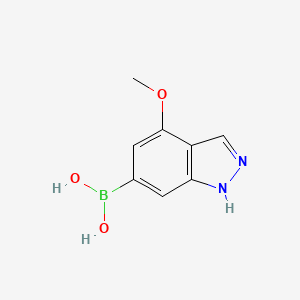
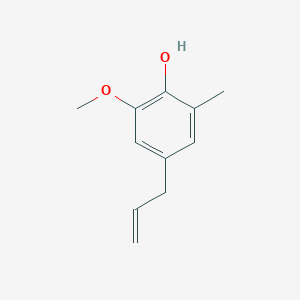
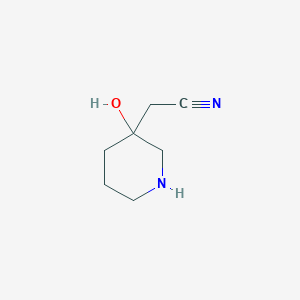
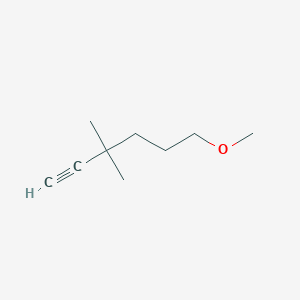
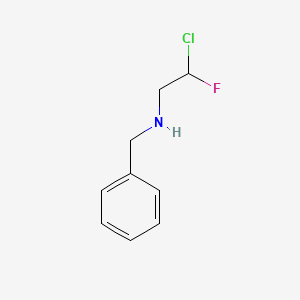
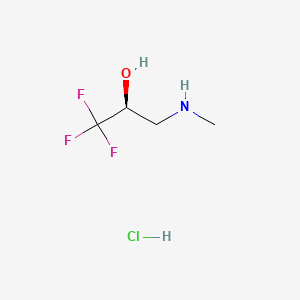
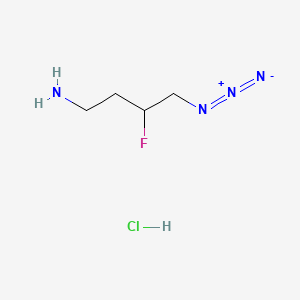
![[5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13464593.png)
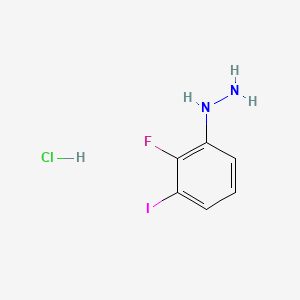
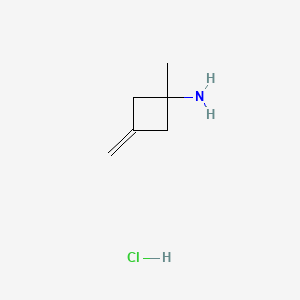
![Tert-butyl3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B13464615.png)
